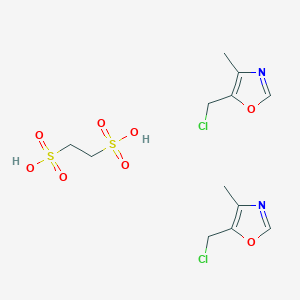
5-(Chloromethyl)-4-methyl-1,3-oxazole;ethane-1,2-disulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloromethyl-4-methyloxazole compd. with 1,2-ethanedisulfonic acid (2:1) is a chemical compound with the molecular formula C12H18Cl2N2O8S2 and a molecular weight of 453.3 g/mol. This compound is known for its unique structure, which combines the properties of both 5-chloromethyl-4-methyloxazole and 1,2-ethanedisulfonic acid. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of 5-(Chloromethyl)-4-methyl-1,3-oxazole;ethane-1,2-disulfonic acid involves several steps. The primary synthetic route includes the chloromethylation of 4-methyloxazole, followed by the reaction with 1,2-ethanedisulfonic acid. The reaction conditions typically involve the use of a chloromethylating agent such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst like zinc chloride. The resulting chloromethylated product is then reacted with 1,2-ethanedisulfonic acid under acidic conditions to form the final compound.
Analyse Chemischer Reaktionen
5-(Chloromethyl)-4-methyl-1,3-oxazole;ethane-1,2-disulfonic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols, leading to the formation of corresponding derivatives.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methyl group, forming oxazole derivatives with different oxidation states.
Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of methyl derivatives.
Common reagents used in these reactions include nucleophiles like sodium azide, thiols, and alcohols, as well as oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
5-(Chloromethyl)-4-methyl-1,3-oxazole;ethane-1,2-disulfonic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 5-(Chloromethyl)-4-methyl-1,3-oxazole;ethane-1,2-disulfonic acid involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modification of their activity. The oxazole ring can also participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity. The pathways involved in its mechanism of action depend on the specific biological context and target molecules .
Vergleich Mit ähnlichen Verbindungen
5-(Chloromethyl)-4-methyl-1,3-oxazole;ethane-1,2-disulfonic acid can be compared with other similar compounds, such as:
Methanedisulfonic acid: A similar sulfonic acid with a single carbon atom between the sulfonic acid groups.
1,3-Propanedisulfonic acid: A sulfonic acid with three carbon atoms between the sulfonic acid groups.
5-Chloromethyl-4-methylthiazole: A compound with a thiazole ring instead of an oxazole ring.
The uniqueness of 5-Chloromethyl-4-methyloxazole compd. with 1,2-ethanedisulfonic acid (2:1) lies in its specific combination of functional groups and its ability to undergo a wide range of chemical reactions, making it a versatile compound for various applications .
Eigenschaften
CAS-Nummer |
18067-31-7 |
|---|---|
Molekularformel |
C12H18Cl2N2O8S2 |
Molekulargewicht |
453.3 g/mol |
IUPAC-Name |
5-(chloromethyl)-4-methyl-1,3-oxazole;ethane-1,2-disulfonic acid |
InChI |
InChI=1S/2C5H6ClNO.C2H6O6S2/c2*1-4-5(2-6)8-3-7-4;3-9(4,5)1-2-10(6,7)8/h2*3H,2H2,1H3;1-2H2,(H,3,4,5)(H,6,7,8) |
InChI-Schlüssel |
UULQYTJKALLOJO-UHFFFAOYSA-N |
SMILES |
CC1=C(OC=N1)CCl.CC1=C(OC=N1)CCl.C(CS(=O)(=O)O)S(=O)(=O)O |
Kanonische SMILES |
CC1=C(OC=N1)CCl.CC1=C(OC=N1)CCl.C(CS(=O)(=O)O)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















